1-(1-Ethyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide 1-(1-Ethyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9168730
InChI: InChI=1S/C12H19N3O3/c1-2-15-10(16)7-9(12(15)18)14-5-3-8(4-6-14)11(13)17/h8-9H,2-7H2,1H3,(H2,13,17)
SMILES: CCN1C(=O)CC(C1=O)N2CCC(CC2)C(=O)N
Molecular Formula: C12H19N3O3
Molecular Weight: 253.30 g/mol

1-(1-Ethyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide

CAS No.:

Cat. No.: VC9168730

Molecular Formula: C12H19N3O3

Molecular Weight: 253.30 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Ethyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide -

Specification

Molecular Formula C12H19N3O3
Molecular Weight 253.30 g/mol
IUPAC Name 1-(1-ethyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide
Standard InChI InChI=1S/C12H19N3O3/c1-2-15-10(16)7-9(12(15)18)14-5-3-8(4-6-14)11(13)17/h8-9H,2-7H2,1H3,(H2,13,17)
Standard InChI Key WJQSOAVUYCKQHE-UHFFFAOYSA-N
SMILES CCN1C(=O)CC(C1=O)N2CCC(CC2)C(=O)N
Canonical SMILES CCN1C(=O)CC(C1=O)N2CCC(CC2)C(=O)N

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a piperidine ring substituted at position 1 with a 1-ethyl-2,5-dioxopyrrolidin-3-yl group and at position 4 with a carboxamide moiety. Key structural attributes include:

  • Piperidine core: A six-membered saturated nitrogen heterocycle contributing to conformational flexibility.

  • 2,5-Dioxopyrrolidinyl substituent: A five-membered lactam ring with ketone groups at positions 2 and 5, modified by an ethyl group at the nitrogen atom.

  • Carboxamide group: A polar functional group enhancing hydrogen-bonding potential.

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular formulaC₁₃H₂₁N₃O₃
Molecular weight279.33 g/mol
logP (lipophilicity)~1.8 (estimated)
Hydrogen bond donors2
Hydrogen bond acceptors5
Polar surface area78.9 Ų

Derived from analogs in

Synthetic Pathways and Precursor Relationships

Retrosynthetic Analysis

The compound can be conceptualized as the product of three key subunits:

  • Piperidine-4-carboxamide backbone: Likely derived from ethyl piperidine-4-carboxylate via aminolysis .

  • 1-Ethyl-2,5-dioxopyrrolidin-3-yl group: Synthesized through cyclization of ethylamine with a diketone precursor .

  • Conjugation strategy: Mitsunobu or nucleophilic substitution reactions may link the pyrrolidinone to the piperidine nitrogen .

Key Intermediate: Ethyl 1-(2,5-Dioxopyrrolidin-3-yl)piperidine-4-carboxylate

Source details the synthesis of this ester precursor (C₁₂H₁₈N₂O₄, MW 254.28), which shares structural homology with the target compound. Conversion to the carboxamide would require:

  • Saponification of the ethyl ester to the carboxylic acid.

  • Activation as an acyl chloride or mixed anhydride.

  • Reaction with ammonia or primary amines.

Pharmacological Profile and Biological Activity

Table 2: Comparative Antiproliferative Data for Analogous Compounds

CompoundGI₅₀ (μM)Tubulin IC₅₀ (μM)
Piperidine-oxadiazole 12a0.121.8
Pyrrolidinone ester 2.1Not tested
Target compound (estimated)0.3–1.52.5–4.0

Data extrapolated from

Computational Modeling and SAR Trends

Docking Studies

Molecular modeling of analogous compounds reveals:

  • Piperidine carboxamide: Forms hydrogen bonds with tubulin’s α/β interface (ASP179, ASN228).

  • Dioxopyrrolidinyl group: Engages in hydrophobic interactions with β-tubulin’s T5 loop .

Structure-Activity Relationships (SAR)

  • N-Ethyl vs. N-methyl: Increased lipophilicity enhances cellular uptake but may reduce solubility.

  • Carboxamide substitution: Aryl groups improve potency but increase molecular weight .

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